![molecular formula C9H12BFO2 B7954617 [3-(2-Fluorophenyl)propyl]boronic acid](/img/structure/B7954617.png)
[3-(2-Fluorophenyl)propyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-Fluorophenyl)propyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a 3-(2-fluorophenyl)propyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Fluorophenyl)propyl]boronic acid typically involves the reaction of 3-(2-fluorophenyl)propyl halides with boronic acid derivatives. One common method is the palladium-catalyzed coupling of 3-(2-fluorophenyl)propyl bromide with bis(pinacolato)diboron under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium carbonate in a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
[3-(2-Fluorophenyl)propyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like THF or toluene.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Biaryl compounds (in the case of Suzuki-Miyaura coupling).
Scientific Research Applications
[3-(2-Fluorophenyl)propyl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the development of boron-containing biomolecules for biological studies.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of [3-(2-Fluorophenyl)propyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors that target active sites containing serine or threonine residues. The boronic acid group can also interact with Lewis bases, such as fluoride or cyanide anions, leading to various applications in sensing and detection.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 3-(2-Chlorophenyl)propylboronic acid
- 3-(2-Methylphenyl)propylboronic acid
Uniqueness
[3-(2-Fluorophenyl)propyl]boronic acid is unique due to the presence of the fluorine atom, which can influence its reactivity and binding properties. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar boronic acids.
Properties
IUPAC Name |
3-(2-fluorophenyl)propylboronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO2/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-2,4,6,12-13H,3,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVLQVMEFUVIAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCC1=CC=CC=C1F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
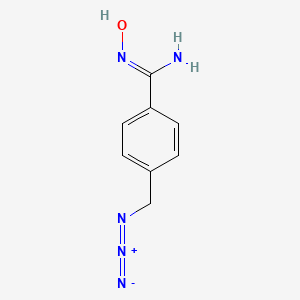
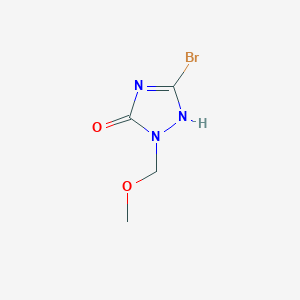
![(E)-3-[4-(methoxymethoxy)phenyl]acrylic acid](/img/structure/B7954564.png)
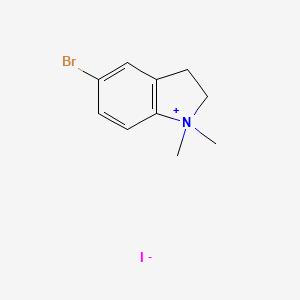
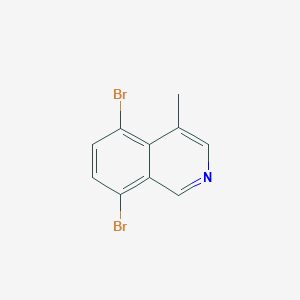
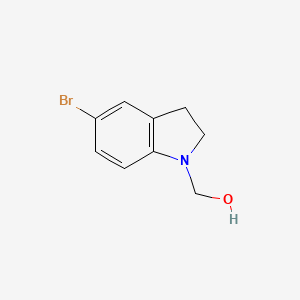
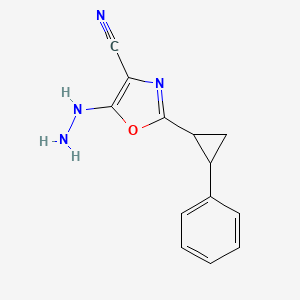
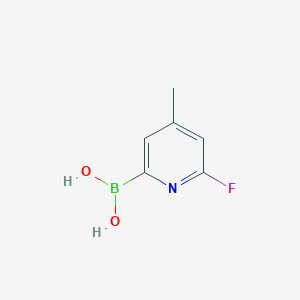
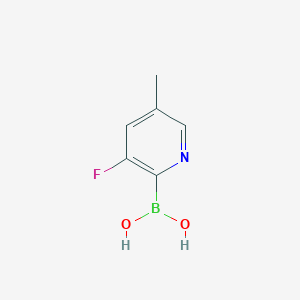
![[2-(Benzyloxy)ethyl]boronic acid](/img/structure/B7954621.png)
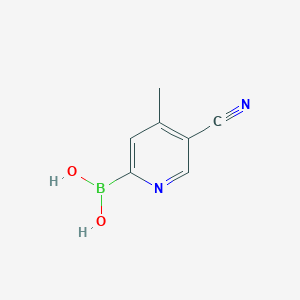
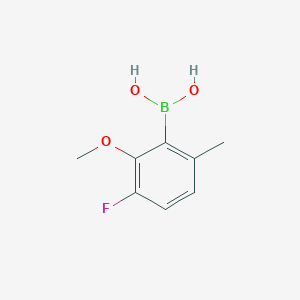
![[2-(4-Methylphenoxy)ethyl]boronic acid](/img/structure/B7954645.png)
![[4-(3-Cyanopropyl)-3-fluorophenyl]boronic acid](/img/structure/B7954650.png)
